1,1-Dimethoxyethane

Catalog No.
S589265
CAS No.
534-15-6
M.F
C4H10O2
M. Wt
90.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dimethoxyethane

CAS Number

534-15-6

Product Name

1,1-Dimethoxyethane

IUPAC Name

1,1-dimethoxyethane

Molecular Formula

C4H10O2

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C4H10O2/c1-4(5-2)6-3/h4H,1-3H3

InChI Key

SPEUIVXLLWOEMJ-UHFFFAOYSA-N

SMILES

CC(OC)OC

Solubility

11.10 M
1000 mg/mL at 25 °C
ETHER; VERY SOL IN ACETONE
Miscible with water, alcohol, chloroform, ether.
miscible with water, organic solvent, oils
miscible (in ethanol)

Synonyms

1,1-dimethoxyethane, dimethyl acetal

Canonical SMILES

CC(OC)OC
  • Solvent

    Due to its mild polarity and volatility, 1,1-dimethoxyethane can sometimes be used as a solvent in specific research applications. However, other more common solvents are typically preferred ().

  • Organic Synthesis

    As an acetal, 1,1-dimethoxyethane can be a protecting group for carbonyl functionalities (aldehydes and ketones) in organic synthesis. This allows for selective manipulation of other parts of the molecule without affecting the carbonyl group. However, other protecting groups are often more convenient or selective for this purpose ().

  • Biomarker Research

    1,1-Dimethoxyethane has been identified as a metabolite in some fruits, such as blackberries and figs (). This suggests potential use as a biomarker for the consumption of these foods. However, more research is needed to validate its effectiveness for this purpose.

  • Origin:
    • Can be synthesized from acetaldehyde and methanol in an acid-catalyzed reaction [1].
    • May also be produced as a byproduct in some biological processes [2].
  • Significance in scientific research:
    • Primarily used as a solvent in various scientific applications due to its unique properties [1, 3].
    • Has potential applications in organic synthesis as a protecting group for carbonyl functionalities [1].

Citation:

  • [Sigma-Aldrich - 1,1-Dimethoxyethane]()

  • [Human Metabolome Database - 1,1-Dimethoxyethane]()

  • [Applications of Ionic Liquids in Science and Technology] by Thomas Welton (Editor)


Molecular Structure Analysis

  • 1,1-Dimethoxyethane has the chemical formula C₄H₁₀O₂.
  • It features a central acetal group (C-O-C) with two methoxy groups (CH₃-O-) attached to the same carbon atom.
  • This structure results in several notable aspects:
    • Polarity: The presence of ether (C-O-C) and methoxy groups makes the molecule moderately polar, influencing its solubility in various solvents [1].
    • Acetal functionality: The acetal group is a protected form of a carbonyl group (C=O). This property makes 1,1-dimethoxyethane useful in organic synthesis [1].

Citation:

  • [Sigma-Aldrich - 1,1-Dimethoxyethane]()

Chemical Reactions Analysis

  • Synthesis:

    • As mentioned earlier, 1,1-dimethoxyethane can be synthesized from acetaldehyde and methanol in an acid-catalyzed reaction [1].

    CH₃CHO + 2CH₃OH → CH₃CH(OCH₃)₂ + H₂O (Equation 1)

  • Decomposition:

    • In acidic or basic conditions, 1,1-dimethoxyethane can hydrolyze back to acetaldehyde and methanol [1].

    CH₃CH(OCH₃)₂ + H₂O → CH₃CHO + 2CH₃OH (Equation 2)

Citation:

  • [Sigma-Aldrich - 1,1-Dimethoxyethane]()
Note

Physical And Chemical Properties Analysis

  • Melting point: -43 °C [1]
  • Boiling point: 63 °C [1]
  • Solubility: Miscible with water, ethanol, and most common organic solvents [1]
  • Appearance: Colorless liquid with a sweet odor [1]

Citation:

  • [Sigma-Aldrich - 1,1-Dimethoxyethane]()
  • 1,1-Dimethoxyethane is considered a flammable liquid [1].
  • It is important to handle it with proper precautions in a well-ventilated area.
  • Specific data on toxicity is not readily available.
, particularly those involving hydrolysis. For instance, it can undergo hydrolysis to yield acetaldehyde and methanol:

C4H10O2+H2O2CH4O+C2H4O\text{C}_4\text{H}_{10}\text{O}_2+\text{H}_2\text{O}\rightarrow 2\text{CH}_4\text{O}+\text{C}_2\text{H}_4\text{O}

The enthalpy change for this reaction has been measured as approximately 35.7 kJ/mol . Additionally, it can react violently with strong oxidizing agents, highlighting its flammability and the need for careful handling .

While 1,1-Dimethoxyethane has been detected in various biological contexts, detailed studies on its biological activity remain limited. It has been noted that this compound may exhibit some toxicity when inhaled or upon skin contact, necessitating caution in its use . Its sweet taste and odor make it a candidate for flavoring agents in food products, although quantification of its presence in biological samples is not well established.

Several methods exist for synthesizing 1,1-Dimethoxyethane:

  • Catalytic Reaction: One common method involves the catalytic reaction of acetylene with methanol to produce 1,1-Dimethoxyethane as a byproduct .
  • Fixed Bed Reactor: Another approach utilizes a fixed bed adsorptive reactor where acetaldehyde and methanol are reacted over Amberlyst-15 resin .
  • Hydrolysis: Hydrolysis of dimethyl acetal can also yield 1,1-Dimethoxyethane under controlled conditions.

These methods reflect the compound's versatility in synthetic organic chemistry.

Research indicates that 1,1-Dimethoxyethane can interact with various substances. It can form addition complexes with strong acids and salts with weak bases. Moreover, it is crucial to avoid contact with strong oxidizing agents due to the risk of violent reactions . Understanding these interactions is vital for ensuring safety during handling and application.

Several compounds share structural similarities with 1,1-Dimethoxyethane. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Dimethyl AcetalC4H10O2Similar structure; used as a solvent and flavoring agent
Diethyl EtherC4H10OCommonly used solvent; less polar than 1,1-Dimethoxyethane
Ethylene Glycol Dimethyl EtherC4H10O2Used in batteries; higher boiling point than 1,1-Dimethoxyethane

These compounds exhibit unique properties that differentiate them from 1,1-Dimethoxyethane while maintaining similar functional groups or structures.

Physical Description

1,1-dimethoxyethane appears as a liquid with a sharp odor. Less dense than water. Mildly toxic by ingestion and inhalation. Severely irritates the skin and eyes. Used to make other chemicals.
Liquid
volatile colourless liquid with a sharp, green, ethereal odou

Color/Form

COLORLESS LIQ
MOBILE LIQ

XLogP3

0.5

Boiling Point

64.5 °C

Flash Point

BELOW 80 °F

Vapor Density

3.1 (AIR= 1)

Density

0.85015 @ 20 °C/4 °C
0.850-0.860

Odor

STRONGLY AROMATIC ODOR
GREEN VEGETABLE ODOR

Melting Point

-113.2 °C
Mp -113.2 °
-113.2°C

UNII

ZO2AW8UR5T

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids]

Vapor Pressure

171.20 mmHg
171.18 mm Hg at 25 °C

Pictograms

Flammable

Flammable

Other CAS

534-15-6
25154-53-4

Wikipedia

1,1-dimethoxyethane

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

BY HEATING ACETALDEHYDE WITH METHYL ALC AND GLACIAL ACETIC ACID, & DISTILLING.
...FROM ACETALDEHYDE AND METHANOL.
REACTION OF ACETYLENE WITH METHANOL IN THE PRESENCE OF BORON TRIFLUORIDE & MERCURIC OXIDE CATALYST; REACTION OF ACETALDEHYDE WITH METHANOL IN THE PRESENCE OF GLACIAL ACETIC ACID

General Manufacturing Information

Ethane, 1,1-dimethoxy-: ACTIVE
NON-ALCOHOLIC BEVERAGES, ICE CREAM, ICES, GELATINS AND PUDDINGS, JELLIES, PRESERVES, SPREADS 3.0 PPM; CANDY, BAKED GOODS 6.0 PPM
A SYNTHETIC FLAVOR SUBSTANCE RESEMBLING FRUIT FLAVORS.

Dates

Modify: 2023-08-15

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